molecular formula C23H30N2O6 B4886525 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol

Cat. No.: B4886525
M. Wt: 430.5 g/mol
InChI Key: VHMKEOBLIQUBRQ-UHFFFAOYSA-N
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Description

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the methylamino group: This can be done through nucleophilic substitution reactions.

    Formation of the propan-2-ol backbone: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.

    Introduction of the 4-nitrophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-methoxyphenoxy)propan-2-ol
  • 1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-chlorophenoxy)propan-2-ol

Uniqueness

1-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-nitrophenoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

1-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]-3-(4-nitrophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6/c1-29-21-10-5-17(13-22(21)30-2)23(11-3-4-12-23)16-24-14-19(26)15-31-20-8-6-18(7-9-20)25(27)28/h5-10,13,19,24,26H,3-4,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMKEOBLIQUBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNCC(COC3=CC=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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